1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea - 5657-95-4

1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea

Catalog Number: EVT-5671617
CAS Number: 5657-95-4
Molecular Formula: C13H11Cl2N3O
Molecular Weight: 296.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3,4-Dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea is a synthetic organic compound belonging to the class of substituted ureas. These compounds are known for their potential biological activities, including antimicrobial, antiviral, and antitumor properties []. While several studies have investigated various substituted ureas, there is limited information specifically on N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea.

Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates

Compound Description: This class of compounds, including ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates, were synthesized and evaluated for their antioxidant activity. []

Relevance: These compounds, like N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, contain an aromatic ring (aryl group) and a nitrogen-containing heterocycle. [] The presence of these structural features suggests potential for similar biological activities and interactions with biological targets.

Compound Description: BD737 and BD738 are enantiomers of a compound demonstrating high affinity and selectivity for sigma receptors. [] They show promise for studying sigma receptor structure and function.

Relevance: These compounds share the 3,4-dichlorophenyl moiety with N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea. [] This structural similarity could indicate overlapping pharmacological profiles and potential interactions with similar biological targets, particularly those recognizing the dichlorophenyl group.

(4S)-4-(3,4-Dichlorophenyl)-1′-methyl-4′-phenyl-3,4-dihydronaphthalene-2-spiro-3′-pyrrolidine-2′-spiro-1′′-acenaphthylene-1,2′′(2H,1′′H)-dione

Compound Description: This compound features a complex, multicyclic structure incorporating a 3,4-dichlorophenyl group. [] Its crystal structure has been analyzed to understand its conformational properties.

Relevance: The presence of the 3,4-dichlorophenyl substituent links this compound structurally to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea. [] While the overall structures differ significantly, this shared moiety may influence their respective interactions with biological systems.

4-Phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(H)-one

Compound Description: This compound represents a core structure synthesized through various catalytic approaches, including the Biginelli reaction. [, , , , , , , , , ] The focus of the research is primarily on optimizing synthetic yields and exploring different catalyst systems.

Relevance: This compound, like N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, includes a pyrimidine ring system, signifying a shared chemical class. [, , , , , , , , , ] Variations in substituents on the pyrimidine scaffold contribute to the diversity of biological activities and applications observed within this class of compounds.

7-(2,6-Dichlorophenyl)-N,N-diethyloctahydro-6-methyl-1,3-dioxo-2-phenylazeto[1,2-b]pyrrolo[3,4-d]isoxazole-6-carboxamide

Compound Description: This complex molecule, featuring a 2,6-dichlorophenyl group, was synthesized as part of a study investigating the reactivity of four-membered cyclic nitrones in cycloaddition reactions. []

Relevance: Although structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, this compound shares the presence of a dichlorophenyl group. [] The position of the chlorine atoms on the phenyl ring can significantly impact a compound's biological activity and physicochemical properties, making it relevant for comparison.

4-(2,4-Dichloro­phen­yl)-5-(N,N-diethyl­carbamo­yl)-6-methyl-3,4-dihydro­pyrimidine-2(1H)-thione

Compound Description: This dihydropyrimidinethione derivative, characterized by X-ray crystallography, possesses a 2,4-dichlorophenyl substituent. [] The study aimed to understand its structural characteristics and potential for intermolecular interactions.

Relevance: This compound shares the dihydropyrimidine core with 4-phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(H)-one and also incorporates a dichlorophenyl group, albeit with a different substitution pattern compared to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea. [] This highlights the structural diversity within this class of compounds and its potential impact on their biological activities.

5-Ethoxycarbonyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-ketone

Compound Description: This dihydropyrimidine derivative, synthesized using a heteropolyacid catalyst, features a 4-hydroxyphenyl substituent. [] The research focused on optimizing the catalyst system for efficient synthesis.

Relevance: This compound, similar to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea and other compounds mentioned, belongs to the dihydropyrimidine class. [] It exemplifies the diversity of substituents possible on the core dihydropyrimidine scaffold, influencing their pharmacological properties.

N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

Compound Description: This compound, also known as sertraline imine, is a crucial intermediate in the synthesis of the antidepressant sertraline (Zoloft). []

Relevance: This compound shares the 3,4-dichlorophenyl substituent with N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, making it a relevant structural analog. [] The shared moiety suggests potential for similar pharmacological activity, although this is not the primary focus of the research.

3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol

Compound Description: This Schiff base, derived from the condensation of 3,4-dichloroaniline and 2,3-dihydroxybenzaldehyde, was analyzed for its crystal structure and hydrogen bonding patterns. []

Relevance: This compound, similar to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, contains a 3,4-dichlorophenyl group. [] It further exemplifies the importance of this moiety in the context of chemical synthesis and structure-activity relationships.

(s)-7-([1,2,4]triazolo[1,5-a] pyridin-6-yl)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This tetrahydroisoquinoline derivative, containing a 3,4-dichlorophenyl group, is investigated for its potential therapeutic applications in treating neurological and physiological disorders. [, , ]

Relevance: The presence of the 3,4-dichlorophenyl group links this compound structurally to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea. [, , ] The research highlights the significance of this moiety in medicinal chemistry and drug development.

1-{(E)-[(3,4-dichlorophenyl)imino]methyl}naphthalen-2-ol

Compound Description: This compound, characterized by X-ray crystallography, features a 3,4-dichlorophenyl group attached to an imine moiety. [] The study aimed to understand its conformational properties and intermolecular interactions.

Relevance: The 3,4-dichlorophenyl substituent in this compound directly relates it to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, emphasizing the prevalence of this moiety in various chemical contexts. []

4-(4-chlorophenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one

Compound Description: This dihydropyrimidine derivative, synthesized under microwave irradiation and ultrasonic irradiation, features a 4-chlorophenyl substituent. [, ] The studies aim to optimize the synthesis using these energy sources.

Relevance: The compound shares the dihydropyrimidine core structure with several other compounds discussed, showcasing the versatility of this scaffold. [, ] While it incorporates a chlorophenyl group, its substitution pattern differs from the 3,4-dichlorophenyl group in N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea.

4-(2-Chlorophenyl)-6-methyl-5-ethoxycaronyl-3,4-dihydropyrimidin-2(H)-one

Compound Description: This dihydropyrimidine derivative, synthesized under microwave irradiation, possesses a 2-chlorophenyl substituent. [] Its structure was determined by single-crystal X-ray diffraction.

Relevance: This compound, similar to others discussed, belongs to the dihydropyrimidine class. [] The presence of a chlorophenyl group, although at a different position compared to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, makes it a relevant structural analog.

Compound Description: This class of compounds, synthesized using a poly(N-vinylpyridinium) hydrogen sulfate catalyst, holds potential as bioactive molecules. []

Relevance: These derivatives share a nitrogen-containing heterocyclic framework with N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, suggesting a potential for similar biological activities. []

N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines

Compound Description: This series of compounds was synthesized and evaluated as potential sigma receptor ligands. []

Relevance: While not sharing the core structure of N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, this class of compounds is relevant because it highlights the importance of specific substituents, such as the 3,4-dichlorophenyl group found in BD737 and BD738, for sigma receptor binding. [] This information may be useful for understanding the structure-activity relationships of compounds targeting similar receptors or biological pathways.

Compound Description: This class of compounds, particularly S-DABOs with a methyl group at the benzylic carbon and the pyrimidine 5-position, has shown potent inhibitory activity against HIV-1 reverse transcriptase. []

Relevance: These compounds, like N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, contain a dihydropyrimidine ring system. [] The research emphasizes the impact of specific substituents on this core structure for achieving potent antiviral activity.

Compound Description: This series of compounds was synthesized and evaluated for antimalarial activity. [] Some of these compounds, particularly the 3,4,5-trimethoxyphenyl and 1-naphthalenyl analogues, demonstrated potent suppressive activity against Plasmodium berghei infections in mice.

Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, this class of compounds is relevant due to the shared focus on developing nitrogen-containing heterocycles as potential therapeutic agents. [] The research highlights the potential of exploring diverse heterocyclic scaffolds, including pyridines and pyrimidines, for discovering novel drugs against infectious diseases.

Compound Description: These six coordination polymers were synthesized using an X-shaped urea-based ligand. [] The study investigated the role of metal ions and anions in controlling the final structures of these coordination polymers.

Relevance: While structurally diverse from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, this class of compounds showcases the use of urea derivatives in constructing metal-organic frameworks. [] This connection highlights the versatility of urea-based compounds as building blocks in supramolecular chemistry and materials science.

Buthidazole and Tebuthiuron

Compound Description: These are two herbicides that inhibit photosynthetic electron transport in isolated spinach chloroplasts. [] Their mechanism of action involves binding to the QB site of photosystem II.

Relevance: These herbicides highlight the biological activity of compounds containing heterocyclic rings and substituted phenyl groups. [] While their structures differ from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, the shared presence of these functional groups suggests potential for similar interactions with biological targets.

5-(5-amino-1, 3, 4-thiadiazol-2-yl)-3,4-dihydro-6-methyl-4phenylpyrimidin-2(1H)-one

Compound Description: This compound and its N-Mannich base derivatives were synthesized and evaluated for their antibacterial activity. [] The research focused on exploring the potential of pyrimidine-thiadiazole hybrids as antimicrobial agents.

Relevance: This compound, like N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, contains a pyrimidine ring. [] The research highlights the potential of pyrimidine-based compounds as scaffolds for developing novel antimicrobial agents.

Compound Description: This series of compounds, containing isoxazole and thiazole/thiazolidinone moieties, were synthesized and evaluated for their antibacterial and antifungal activity. [] The study aimed to explore the potential of these heterocyclic compounds as antimicrobial agents.

Relevance: While structurally different from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, this class of compounds highlights the importance of exploring diverse heterocyclic scaffolds for discovering novel antimicrobial agents. []

Lu AF21934 and ADX88178

Compound Description: Lu AF21934 and ADX88178 are positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). [] They were investigated for their potential to alleviate L-DOPA-induced dyskinesia in rat and primate models of Parkinson’s disease but ultimately found to be ineffective.

Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, these compounds highlight the therapeutic potential of targeting specific receptors involved in neurological disorders. [] The research emphasizes the importance of preclinical models in drug discovery and the ongoing need for effective treatments for L-DOPA-induced dyskinesia.

Pirazolo[3,4-b]pyridine derivatives

Compound Description: This class of compounds, particularly those containing specific substituents as described in the patent, acts as potent and selective inhibitors of phosphodiesterase 4 (PDE4). [] These compounds hold potential for treating various inflammatory and respiratory diseases.

Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, this class of compounds showcases the therapeutic potential of targeting specific enzymes involved in inflammatory processes. [] The research emphasizes the importance of structure-activity relationship studies in drug design and the ongoing need for effective treatments for inflammatory and respiratory diseases.

DETQ

Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor. [] It binds to a specific site within the receptor, distinct from the binding site of another D1 PAM, CID 2886111.

Relevance: While structurally different from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, DETQ highlights the therapeutic potential of targeting specific receptors involved in neurological and psychiatric disorders. [] The research emphasizes the importance of understanding the binding sites and mechanisms of action of allosteric modulators for developing novel therapeutic agents.

AB1

Compound Description: AB1 is a novel and potent antagonist of sphingosine-1-phosphate receptor 2 (S1P2). [] It demonstrates improved stability and antitumor activity compared to a known S1P2 antagonist, JTE-013. AB1 effectively inhibits tumor growth in neuroblastoma xenografts and may have potential for clinical applications.

Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, AB1 highlights the therapeutic potential of targeting specific receptors involved in cancer progression and metastasis. [] The research emphasizes the importance of developing stable and potent inhibitors for clinical use and the ongoing need for effective treatments for neuroblastoma and other cancers.

1-(2-Methylbenzoxazol-6-yl)-3-[1,5]naphthyridin-4-yl urea (SB 334867)

Compound Description: SB 334867 is a selective antagonist of the orexin 1 receptor (OX1R), a receptor subtype involved in pain modulation. [] When administered into the ventrolateral periaqueductal gray (vlPAG), SB 334867 blocks the antinociceptive effects of orexin A.

Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, SB 334867 highlights the therapeutic potential of targeting specific receptors involved in pain pathways. []

N-(2,6-Dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide (JTE-013)

Compound Description: JTE-013 is a known S1P2 antagonist that suffers from instability in vivo. [] It serves as a lead compound for the development of more potent and stable S1P2 inhibitors, such as AB1.

Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, JTE-013 exemplifies the challenges associated with developing drugs targeting the S1P2 receptor. []

N-(2-hydroxy-4,5-dichlorophenyl)urea and N-(2-hydroxy-3,4-dichlorophenyl)urea

Compound Description: These two compounds are major metabolites of methazole, a herbicide, found in the urine of rats. []

Relevance: Both compounds possess a dichlorophenyl group, indicating a metabolic pathway involving the modification of this moiety. [] Though the position of the chlorine atoms and the presence of hydroxyl groups differentiate them from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, understanding the metabolism of similar compounds can be insightful for predicting potential metabolic pathways.

3,4-Dichlorophenylurea

Compound Description: This compound is a major metabolite of methazole, a herbicide, primarily found in the feces of rats. [] It signifies a metabolic route involving the cleavage of the oxadiazolidine ring and subsequent formation of the urea derivative.

Relevance: The presence of the 3,4-dichlorophenyl group directly links this metabolite to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, suggesting a potential common metabolic pathway involving this moiety. [] Understanding such metabolic transformations is crucial for assessing the environmental fate and potential toxicity of compounds with similar structures.

3-(3,4-dichlorophenyl)-1-methylurea

Compound Description: This compound is a metabolite identified in the urine of rats treated with methazole or its metabolite, 3,4-dichlorophenylurea. [] Its presence further suggests a metabolic pathway involving the modification of the dichlorophenylurea moiety.

Relevance: While this compound lacks the pyridinyl ring present in N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, the shared 3,4-dichlorophenylurea fragment makes it a relevant structural analog for comparing potential metabolic pathways and understanding the fate of compounds with this specific moiety in biological systems. []

Properties

CAS Number

5657-95-4

Product Name

1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea

IUPAC Name

1-(3,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea

Molecular Formula

C13H11Cl2N3O

Molecular Weight

296.15 g/mol

InChI

InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-9-5-6-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19)

InChI Key

LAKSASARLXGJSN-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Solubility

<0.2 [ug/mL]

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.